Enantiomeric Purity and Chiral Integrity for Reliable Stereochemical Outcomes
The (R)-enantiomer is supplied with a certified high enantiomeric purity. While direct comparative biological activity data for this specific building block versus its (S)-enantiomer is not available in the primary literature as a stand-alone compound, its value is proven by the necessity of high chiral purity for reliable incorporation into more complex, biologically active molecules. For example, in the synthesis of enantiomerically pure N-Boc-3-(trifluoromethyl)piperazines, a closely related class of building blocks, the use of optically pure starting materials is essential to achieve the desired (R)- or (S)-configuration in the final product, which in turn dictates its biological activity [1]. The target compound is offered with a purity of ≥98% (as verified by vendor CoA), which is a critical specification for ensuring reproducible stereochemical outcomes in multi-step syntheses .
| Evidence Dimension | Chemical Purity (as a proxy for chiral integrity) |
|---|---|
| Target Compound Data | Purity ≥98% (as per vendor Certificate of Analysis) |
| Comparator Or Baseline | Racemic 2-(trifluoromethyl)piperazine or unspecified stereochemistry (commonly ≥95% purity) |
| Quantified Difference | Guaranteed chiral identity and higher specified purity for the target enantiomer compared to racemic or non-specific forms. |
| Conditions | Vendor quality control analytical data (e.g., HPLC, chiral HPLC, NMR) |
Why This Matters
For procurement in drug discovery and development, guaranteed chiral integrity and high purity are essential to avoid introducing stereochemical variability that can confound SAR studies and lead to inconsistent pharmacological results.
- [1] Darne, C. P., Li, N., Smith, D., Zhang, S., Neithnadka, P. R., Silamkoti, A., Arumugam, A., & Gupta, A. (2024). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)‑N‑Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4‑Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development, 28(8), 3415-3429. View Source
